1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a 1-(oxolane-2-carbonyl) group and a piperazine ring linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. The oxolane (tetrahydrofuran) ring is carbonylated, introducing a polar functional group that may influence solubility and binding interactions. The trifluoromethylpyridine moiety is a common pharmacophore in medicinal chemistry due to its metabolic stability and electron-withdrawing properties.
Properties
IUPAC Name |
oxolan-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O2/c21-20(22,23)15-3-4-18(24-14-15)26-11-9-25(10-12-26)16-5-7-27(8-6-16)19(28)17-2-1-13-29-17/h3-4,14,16-17H,1-2,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXKEHCIJUSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The 5-(trifluoromethyl)pyridin-2-yl moiety is introduced via nucleophilic displacement of halide groups on pyridine derivatives. For example, 2-chloro-5-(trifluoromethyl)pyridine reacts with anhydrous piperazine in acetonitrile at reflux (81–100°C) to yield 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. This method achieves 81.4% yield after distillation under reduced pressure (103°C at 0.05 mmHg). Alternative conditions using DMF and triethylamine at 100°C overnight produce comparable yields (33–80%).
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where piperazine acts as a nucleophile, displacing chloride at the electron-deficient pyridine ring. The trifluoromethyl group enhances ring electrophilicity, facilitating substitution.
Purification and Salt Formation
Crude products are purified via silica gel chromatography (ethyl acetate/methanol/triethylamine, 9:1:0.5) or recrystallization from isopropanol. Acid addition salts (e.g., hydrochloride) are prepared by treating the free base with HCl-saturated methanol, enhancing crystallinity for isolation.
Synthesis of 1-(Oxolane-2-carbonyl)piperidin-4-yl Intermediates
Acylation of Piperidin-4-amine
Piperidin-4-amine is acylated with oxolane-2-carboxylic acid using coupling agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in dichloromethane. This method yields 1-(oxolane-2-carbonyl)piperidin-4-amine with 85–90% efficiency after column chromatography (20–40% ethyl acetate/hexanes).
Functionalization via Alkylation
4-Bromopiperidine derivatives are alkylated with sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile). For instance, 1-(oxolane-2-carbonyl)piperidin-4-yl bromide is synthesized by reacting 4-bromopiperidine with oxolane-2-carbonyl chloride in the presence of triethylamine.
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed coupling links the piperazine and piperidine moieties. A mixture of 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, 1-(oxolane-2-carbonyl)piperidin-4-yl bromide , tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in toluene at 80–90°C for 8–12 hours achieves 65–75% yield. Potassium tert-butoxide is critical for deprotonating the amine, facilitating oxidative addition.
Direct Alkylation
Alternatively, the piperazine is alkylated with 1-(oxolane-2-carbonyl)piperidin-4-yl methanesulfonate in ethanol or butanol at reflux. Sodium carbonate or potassium carbonate acts as a base, with reaction times of 3–8 hours yielding 70–80% product.
Optimization and Yield Analysis
| Step | Reaction Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperazine Synthesis | Acetonitrile, reflux, 12 h | 81.4% | 98% |
| Acylation | BOP, triethylamine, CH2Cl2, 24 h | 89% | 97% |
| Buchwald-Hartwig | Pd2(dba)3, BINAP, toluene, 90°C, 8 h | 73% | 96% |
| Final Alkylation | K2CO3, ethanol, reflux, 6 h | 78% | 95% |
Key Observations :
- Palladium catalysis offers superior regioselectivity but requires stringent anhydrous conditions.
- Alkylation methods are cost-effective but may produce bis-alkylated byproducts, necessitating silica gel purification.
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Key Observations:
Substituent Flexibility: The target compound’s oxolane-2-carbonyl group distinguishes it from analogs with tetrahydro-pyran () or isoxazole () substituents. MK42 () replaces the piperidine core with a butanone-thiophene linker, demonstrating the versatility of piperazine-pyridine hybrids in drug design.
Synthetic Routes :
- The target compound likely employs coupling reactions similar to and , where carbodiimide reagents (e.g., WSC·HCl) activate carboxylic acids for amide bond formation with piperazine intermediates.
- In contrast, PAPP derivatives () utilize reductive amination or nucleophilic substitution to attach aryl groups to the piperazine core.
Molecular weights of analogs range from 396–434 g/mol, aligning with Lipinski’s rule of five for drug-likeness.
Biological Activity
The compound 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic derivative belonging to the class of piperazine compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves the disruption of cellular processes essential for tumor growth, making it a candidate for further development in oncology.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest |
| MCF7 (Breast) | 12 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It was found to inhibit cholinesterase activity, which is crucial for managing Alzheimer's disease symptoms. The presence of the piperidine moiety is believed to enhance its binding affinity to the target enzymes.
Table 2: Neuroprotective Activity
| Target Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Acetylcholinesterase | 25 | Inhibition of enzyme activity |
| Butyrylcholinesterase | 30 | Selective inhibition |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, thereby blocking signaling pathways that promote cell survival and proliferation.
- Cholinergic Modulation : By inhibiting cholinesterase, it increases acetylcholine levels, which may contribute to cognitive enhancement and neuroprotection.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study evaluated the efficacy of this compound against human lung cancer xenografts in mice. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another study assessed the neuroprotective effects using a transgenic mouse model for Alzheimer's disease. The treated group exhibited improved cognitive function and reduced amyloid-beta plaque accumulation compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
